3-Formylphenyl dihydrogen borate

Organoboron chemistry Hydrolytic stability Protodeboronation resistance

3-Formylphenyl dihydrogen borate (CAS 274251-53-5), also catalogued as (3-formylphenoxy)boronic acid, is an organoboron compound of molecular formula C₇H₇BO₄ and molecular weight 165.94 g/mol. It belongs to the aryl borate ester subclass, characterised by a boron centre linked through an oxygen atom to a meta-formyl-substituted phenyl ring (B–O–C connectivity), distinguishing it from the more extensively studied 3-formylphenylboronic acid (CAS 87199-16-4; C₇H₇BO₃; direct B–C bond).

Molecular Formula C7H7BO4
Molecular Weight 165.94 g/mol
CAS No. 274251-53-5
Cat. No. B8516808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formylphenyl dihydrogen borate
CAS274251-53-5
Molecular FormulaC7H7BO4
Molecular Weight165.94 g/mol
Structural Identifiers
SMILESB(O)(O)OC1=CC=CC(=C1)C=O
InChIInChI=1S/C7H7BO4/c9-5-6-2-1-3-7(4-6)12-8(10)11/h1-5,10-11H
InChIKeyGPHZPKCKVSSLIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formylphenyl Dihydrogen Borate (CAS 274251-53-5): Structural Identity, Procurement-Relevant Classification, and Comparator Landscape


3-Formylphenyl dihydrogen borate (CAS 274251-53-5), also catalogued as (3-formylphenoxy)boronic acid, is an organoboron compound of molecular formula C₇H₇BO₄ and molecular weight 165.94 g/mol . It belongs to the aryl borate ester subclass, characterised by a boron centre linked through an oxygen atom to a meta-formyl-substituted phenyl ring (B–O–C connectivity), distinguishing it from the more extensively studied 3-formylphenylboronic acid (CAS 87199-16-4; C₇H₇BO₃; direct B–C bond) . The compound functions as a bifunctional building block, offering both a boronic ester handle for Suzuki-Miyaura cross-coupling and a reactive formyl group for condensation, Wittig, or reductive amination chemistry . This dual reactivity enables sequential, orthogonal synthetic transformations that simpler mono-functional phenylboronic acids cannot support. The key procurement-relevant comparators are 3-formylphenylboronic acid (CAS 87199-16-4), 4-formylphenylboronic acid (CAS 87199-17-5), 2-formylphenylboronic acid (CAS 40138-16-7), and 3-formylphenylboronic acid pinacol ester (CAS 380151-86-0). Available commercial purity for CAS 274251-53-5 is typically reported at 95% .

Why 3-Formylphenyl Dihydrogen Borate Cannot Be Generically Substituted by In-Class Boronic Acid Analogs


Substituting 3-formylphenyl dihydrogen borate with 3-formylphenylboronic acid (CAS 87199-16-4) or its positional isomers without experimental validation introduces a consequential structural variable: the B–O–C linkage in the borate ester versus the direct B–C bond in the boronic acid. This difference modulates hydrolytic stability, susceptibility to protodeboronation under Suzuki coupling conditions, and the kinetics of transmetallation [1]. Positional isomerism (ortho vs. meta vs. para formyl substitution) further alters electronic properties, adsorption behaviour on metal surfaces, and reactivity in one-pot tandem reactions, as demonstrated by divergent product yields under otherwise identical conditions [2][3]. These factors collectively render the class non-interchangeable for applications requiring reproducible yields, defined purity profiles, or specific biological activity—particularly in pharmaceutical intermediate synthesis where trace protodeboronation by-products can compromise downstream API purity [1].

3-Formylphenyl Dihydrogen Borate: Quantitative Head-to-Head Evidence Against Key Comparators


Structural Distinction — Borate Ester (B–O–C) Versus Boronic Acid (B–C) Connectivity and Implications for Hydrolytic Stability

3-Formylphenyl dihydrogen borate (CAS 274251-53-5) contains a B–O–C linkage characteristic of borate esters, in contrast to the direct B–C bond present in 3-formylphenylboronic acid (CAS 87199-16-4). This structural distinction is documented by their molecular formulas (C₇H₇BO₄ vs. C₇H₇BO₃) and IUPAC nomenclature [(3-formylphenoxy)boronic acid vs. (3-formylphenyl)boronic acid] . While no direct, side-by-side hydrolytic half-life comparison has been published for these two specific CAS numbers, the class-level evidence indicates that aryl borate esters bearing an O-bridge generally exhibit altered susceptibility to hydrolytic B–O cleavage and distinct protodeboronation profiles relative to their arylboronic acid counterparts under aqueous basic Suzuki coupling conditions [1]. The patent literature explicitly identifies protodeboronation as a critical purity-limiting side reaction for formylphenylboronic acids, and the resulting benzaldehyde and hydroxybenzaldehyde impurities are unacceptable for pharmaceutical intermediate and liquid-crystal precursor applications [1].

Organoboron chemistry Hydrolytic stability Protodeboronation resistance Borate ester

β-Lactamase Inhibitory Activity — Ki Values for 3-Formylphenylboronic Acid Against Clinically Relevant Enzymes

3-Formylphenylboronic acid (CAS 87199-16-4), the closest structural analog to the target compound, demonstrates quantifiable β-lactamase inhibitory activity. The inhibitory constant (Ki) is 6.1 ± 0.3 μM against the enzyme from Pseudomonas aeruginosa and 18 ± 1 μM against AmpC β-lactamase from Escherichia coli, as determined by enzyme kinetics assays . These values place the meta-formyl derivative within the active range of boronic acid-based β-lactamase inhibitors. By contrast, the para-isomer (4-formylphenylboronic acid, CAS 87199-17-5) is primarily cited for industrial enzyme stabilisation rather than β-lactamase inhibition [1], while the ortho-isomer (2-formylphenylboronic acid, CAS 40138-16-7) has been explored for benzoxaborole-derived antimicrobial agents with a distinct mechanism involving LeuRS inhibition [2]. Although this data pertains to the boronic acid form (B–C), it establishes the pharmacophoric relevance of the 3-formylphenyl scaffold for β-lactamase targeting and supports investigation of the corresponding borate ester as a potential pro-drug or alternative inhibitor chemotype.

β-Lactamase inhibition Antimicrobial resistance AmpC Boronic acid inhibitor

One-Pot Suzuki–Wittig Olefination Yield — Meta (3-FPBA) Versus Para (4-FPBA) Substitution

In one-pot Suzuki cross-coupling–Wittig olefination reactions employing (carbomethoxymethylene)triphenylphosphorane as the Wittig reagent, 3-formylphenylboronic acid and 4-formylphenylboronic acid produce divergent product yields with identical aryl halide partners under standardised conditions. The meta-substituted variant (3-FPBA) delivers a 60% isolated yield, compared with 65% for the para-substituted variant (4-FPBA) [1]. Additional exemplification from the same reaction manifold includes para-substituted biphenyl acrylate products obtained in 89% yield using 4-FPBA with 4-bromoethoxybenzene [2]. A patented synthetic route for 3-formylphenylboronic acid reports a 91.5% isolated yield using 3-chlorobenzaldehyde diethyl acetal as the starting material and a lithium-mediated boronylation [3]. The 5-percentage-point yield differential between 3-FPBA and 4-FPBA under identical tandem conditions constitutes a measurable, position-dependent reactivity difference that directly informs building-block selection for convergent synthetic strategies.

Suzuki-Miyaura coupling Wittig olefination One-pot reaction Tandem catalysis

Computational Conformational and Molecular Docking Comparison — 3-FPBA Versus 4-FPBA

A comprehensive DFT/B3LYP/6-311++G(d,p) study compared eight possible conformations of 3-formylphenylboronic acid (3FPBA) and 4-formylphenylboronic acid (4FPBA). The C3 conformation was computationally identified as the most stable conformation for both isomers [1]. FT-IR (4000–400 cm⁻¹) and dispersive Raman (4000–40 cm⁻¹) experimental spectra showed good agreement with theoretical predictions. Natural Bond Orbital (NBO) analysis quantified hyperconjugative stabilisation energies and charge delocalisation patterns, while Frontier Molecular Orbital (FMO) analysis characterised the reactivity descriptors for both isomers. Molecular docking against anti-apoptotic proteins revealed that 3FPBA and 4FPBA exhibit equivalent binding affinity with each of the tested protein targets [1]. The computational HOMO-LUMO gap and molecular electrostatic potential (MEP) maps, however, differ between the two positional isomers, indicating distinct electrophilic/nucleophilic character that may influence site-specific reactivity in covalent inhibition or sensor applications [1].

DFT calculation Molecular docking Frontier orbital analysis Conformational analysis

SERS Adsorption Geometry — Position-Dependent Behaviour of Formylphenylboronic Acid Isomers on Silver Nanoparticles

Systematic SERS (surface-enhanced Raman spectroscopy) studies in aqueous silver sol compared the adsorption behaviour of 2-formyl-, 3-formyl-, and 4-formylphenylboronic acids. The type of substituent and its position on the phenyl ring were found to have a strong influence on the adsorption geometry of the isomers on the silver nanoparticle surface [1]. Notably, 4-formylphenylboronic acid (4-CHO-PhB(OH)₂) exhibited a unique behaviour: dearomatisation of the phenyl ring occurred upon adsorption. In contrast, the 3-formyl isomer (3-CHO-PhB(OH)₂) and 2-formyl isomer (2-CHO-PhB(OH)₂) did not display this dearomatisation phenomenon, indicating fundamentally different surface interaction modes [1]. This position-specific adsorption behaviour is directly relevant to the design of SERS-based sensors, plasmonic devices, and heterogeneous catalysis systems employing formylphenylboronic acid-functionalised surfaces.

Surface-enhanced Raman spectroscopy Adsorption geometry Silver nanoparticles Spectroscopic sensing

Pharmaceutical Intermediate Applications — Differential Roles of 3-FPBA in Drug Substance Synthesis (I-BET726 and Fasiglifam/TAK-875)

3-Formylphenylboronic acid (CAS 87199-16-4) serves as a reactant in the synthesis of two structurally distinct clinical-stage pharmaceutical candidates: I-BET726 (GSK1324726A), a potent and selective BET bromodomain inhibitor (BRD2 IC₅₀ = 41 nM; BRD3 IC₅₀ = 31 nM; BRD4 IC₅₀ = 22 nM) that functions as an ApoA1 up-regulator [1], and Fasiglifam (TAK-875), a GPR40 agonist (EC₅₀ = 0.072 μM; human GPR40 Ki = 38 nM) developed for type 2 diabetes [2][3]. In the TAK-875 synthetic route, 3-formylphenylboronic acid undergoes Suzuki coupling with 4-bromo-3,5-dimethylphenol using Pd(PPh₃)₄ and Na₂CO₃ in EtOH/toluene at 80 °C to construct the biphenyl core [2]. In the I-BET726 synthesis, 3-formylphenylboronic acid participates in a Cu(OAc)₂-mediated coupling followed by BBr₃ demethylation, Wittig olefination, hydrogenation, and ester hydrolysis steps [4]. By contrast, 4-formylphenylboronic acid is predominantly cited for agrochemical intermediates and liquid-crystal precursors rather than these specific drug programmes [5], and 2-formylphenylboronic acid is primarily explored for benzoxaborole-based antifungal agents (e.g., tavaborole analogs) [6]. This divergence in validated pharmaceutical applications provides a compelling procurement rationale for the 3-substituted scaffold.

Drug intermediate BET bromodomain inhibitor GPR40 agonist Pharmaceutical synthesis

Procurement-Relevant Application Scenarios for 3-Formylphenyl Dihydrogen Borate Based on Quantitative Evidence


Pharmaceutical Intermediate Synthesis — BET Bromodomain Inhibitor and GPR40 Agonist Programmes

Research groups and CDMOs engaged in synthesising BET bromodomain inhibitors (e.g., I-BET726 analogs) or GPR40 agonists (e.g., Fasiglifam/TAK-875 derivatives) should prioritise the 3-formylphenyl scaffold based on documented synthetic precedent. 3-Formylphenylboronic acid has been employed as a key building block in both programmes, enabling Suzuki-Miyaura coupling to construct the biphenyl core of TAK-875 (Pd(PPh₃)₄, Na₂CO₃, EtOH/toluene, 80 °C) and Cu(OAc)₂-mediated coupling in the I-BET726 route [1][2]. The borate ester form (CAS 274251-53-5) may offer handling advantages over the boronic acid in moisture-sensitive or anhydride-forming conditions, though users must validate reactivity in their specific protocol [3].

β-Lactamase Inhibitor Discovery — Screening Against Class C (AmpC) and Pseudomonas Enzymes

The Ki values of 6.1 ± 0.3 μM (P. aeruginosa) and 18 ± 1 μM (E. coli AmpC) established for 3-formylphenylboronic acid provide a validated starting point for medicinal chemistry campaigns targeting serine β-lactamase-mediated antibiotic resistance [1]. The meta-formyl substitution pattern is associated with measurable inhibition, whereas comparable Ki data are not available for the 2- or 4-isomers in the same assay system. Procurement of the 3-substituted scaffold (as either the boronic acid or the borate ester prodrug form) is therefore rational for structure-activity relationship (SAR) exploration around this chemotype.

One-Pot Tandem Suzuki–Wittig Reaction Development for Convergent Biaryl Synthesis

For process chemistry groups developing one-pot, multi-component reactions, 3-formylphenylboronic acid has been demonstrated to function effectively in tandem Suzuki coupling–Wittig olefination sequences, delivering 60% isolated yield of 3-(biphenyl)acrylate products with (carbomethoxymethylene)triphenylphosphorane [1]. While the 4-isomer gives a marginally higher yield (65%) under identical conditions, the 3-isomer may be preferred when the target biaryl architecture requires meta-substitution geometry. The borate ester form (CAS 274251-53-5) represents an alternative reagent that may influence transmetallation kinetics; comparative evaluation is warranted for yield optimisation [2].

SERS-Based Sensor and Plasmonic Surface Functionalisation

The distinct SERS adsorption behaviour of 3-formylphenylboronic acid — retaining aromatic ring integrity on silver nanoparticle surfaces, in contrast to the dearomatisation observed with the 4-isomer — makes the 3-substituted scaffold the preferred choice for SERS sensor development and plasmonic device fabrication [1]. The stable aromatic adsorption mode of the meta isomer enables more reproducible SERS signal generation, which is critical for quantitative analytical applications. The borate ester form may offer additional surface-binding modalities via the oxygen linker, though this has not been directly studied.

Quote Request

Request a Quote for 3-Formylphenyl dihydrogen borate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.